molecular formula C23H21FN2O2 B5849334 N,N'-[(4-fluorophenyl)methylene]bis(2-phenylacetamide)

N,N'-[(4-fluorophenyl)methylene]bis(2-phenylacetamide)

Cat. No. B5849334
M. Wt: 376.4 g/mol
InChI Key: NWECLCOMCMJAPG-UHFFFAOYSA-N
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Description

N,N'-[(4-fluorophenyl)methylene]bis(2-phenylacetamide), also known as FLP-7, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of bis-acetamides and has been found to exhibit interesting biological properties.

Scientific Research Applications

Synthesis and Catalytic Applications

  • Synthesis Techniques : The compound has been synthesized using solid acid catalysts, with HZSM-5 zeolite showing superior performance. Optimal conditions involved dimethylbenzene as a solvent, achieving a yield of 91% (Zhang Zhong-biao, 2012).

Medical Research and Pharmacology

  • CB2 Receptor Inverse Agonists and Osteoclast Inhibitors : A derivative of N,N'-[(4-fluorophenyl)methylene]bis(2-phenylacetamide) was identified as a new class of CB2 inverse agonists. It showed potential as an antiosteoporosis agent due to its inhibitory effects on osteoclast formation without cytotoxicity (Peng Yang et al., 2012).

Chemical Properties and Analysis

  • Anodic Fluorination : Studies on anodic fluorination of related phenylacetamides revealed insights into the selectivity and efficiency of producing fluorinated derivatives, which could be relevant for derivatives of N,N'-[(4-fluorophenyl)methylene]bis(2-phenylacetamide) (N. Ilayaraja & M. Noel, 2009).

Advanced Material Synthesis

  • Catalytic Synthesis of Pharmaceuticals : The compound was used in the synthesis of flunarizine, a drug used for treating migraines and other conditions, through metal-catalyzed amination (R. N. Shakhmaev et al., 2016).

Biochemistry and Molecular Studies

  • Stable Methanimine Synthon : N-Methylidene[bis(trimethylsilyl)methyl]amine, a related compound, acts as a stable methanimine synthon in cycloadditions to ketenes, forming β-lactams (C. Palomo et al., 1997).

Analytical Techniques

  • Analysis in Pharmaceutical Products : Techniques involving micellar liquid chromatography (MLC) or microemulsion liquid chromatography (MELC) have been developed for the separation and analysis of flunarizine and its degradation products, including derivatives of N,N'-[(4-fluorophenyl)methylene]bis(2-phenylacetamide) (D. El-Sherbiny et al., 2005).

Organic Synthesis Techniques

  • Acylation with Bis(Acylamides) : Research on acylation techniques using bis(acylamides) has explored the trifluoroacetylation of amine, hydroxyl, and thiol groups, potentially relevant to the synthesis or modification of N,N'-[(4-fluorophenyl)methylene]bis(2-phenylacetamide) (M. Donike, 1973).

Toxicology and Metabolism Studies

  • Metabolism and Toxicity of Related Compounds : Studies on the metabolism of flutamide, a compound with structural similarities, have identified novel metabolites and elucidated pathways that could be relevant for understanding the metabolism of N,N'-[(4-fluorophenyl)methylene]bis(2-phenylacetamide) (R. Goda et al., 2006).

Bioactive Compound Research

  • Anti-HIV Activity of Analogues : A symmetrical 1-pyrrolidineacetamide, structurally related to N,N'-[(4-fluorophenyl)methylene]bis(2-phenylacetamide), showed potential as an anti-HIV compound, inhibiting HIV-1 integrase (L. Du et al., 2008).

Inorganic Chemistry and Catalysis

  • Alkylation of Aryl Grignard Reagents : Iron(III) amine-bis(phenolate) complexes have been used for the catalytic alkylation of aryl Grignard reagents, which could potentially be applied to the modification of N,N'-[(4-fluorophenyl)methylene]bis(2-phenylacetamide) (X. Qian et al., 2011).

properties

IUPAC Name

N-[(4-fluorophenyl)-[(2-phenylacetyl)amino]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O2/c24-20-13-11-19(12-14-20)23(25-21(27)15-17-7-3-1-4-8-17)26-22(28)16-18-9-5-2-6-10-18/h1-14,23H,15-16H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWECLCOMCMJAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(C2=CC=C(C=C2)F)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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